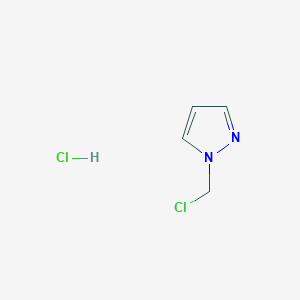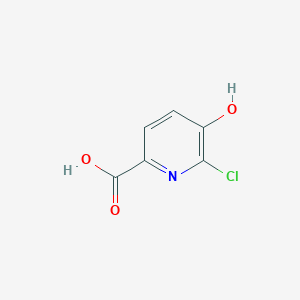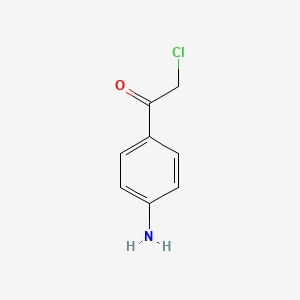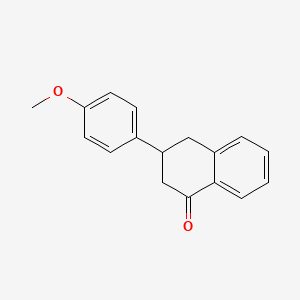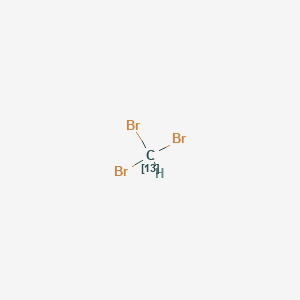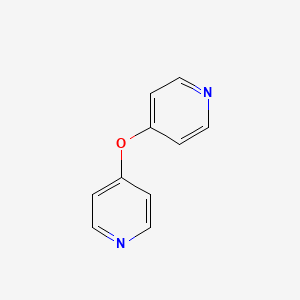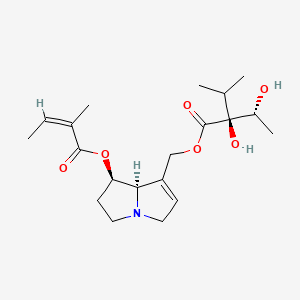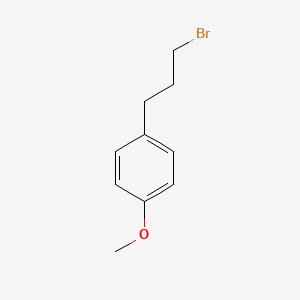
1-(3-溴丙基)-4-甲氧基苯
概述
描述
“1-(3-Bromopropyl)-4-methoxybenzene” is a chemical compound with the molecular weight of 229.12 .
Molecular Structure Analysis
The InChI code for “1-(3-Bromopropyl)-4-methoxybenzene” is 1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 . This indicates the presence of carbon, hydrogen, bromine, and oxygen atoms in the molecule .科学研究应用
聚合物太阳能电池中的光伏性能
- 1-(3-溴丙基)-4-甲氧基苯的衍生物,即2-甲氧基-(5,8)-二氢萘基-PCBM(MDN-PCBM),已合成并在聚合物太阳能电池(PSCs)中进行评估。新的受体显示出比PCBM更优越的光伏性能,表明它对高性能PSCs的潜力(Jin et al., 2016)。
香精合成中的应用
- 该化合物在钯催化的偶联反应中被用于生产2-甲基-3-芳基-丙醛,这些是有价值的花香精。这突显了它在合成商业香精产品中的实用性(Scrivanti等,2008年)。
自由基链氧化研究
- 对相关化合物1-乙基-4-甲氧基苯的研究集中在其在氧气自由基链氧化中的动力学上。这项研究有助于理解这类化合物的氧化性和热稳定性(Zawadiak et al., 2003)。
立体保护化合物的合成
- 相关化合物2-溴-1,3-二叔丁基-5-甲氧基苯被用于合成二膦和芴基亚磷烯。这项研究突显了这类化合物在开发具有低配位磷原子材料中的作用(Toyota et al., 2003)。
在空气污染研究中的作用
- 对相关化合物甲氧基苯的研究关注其作为潜在空气污染物的作用。该研究旨在为未来关于甲氧基苯及其对对流层的影响的实验研究提供数据(Sun et al., 2016)。
生物等同物秋水仙碱类似物的合成
- 1-苄氧基-4-溴-2-甲氧基苯是合成羟基-4-甲氧基三环[7.3.1.02,7]十二烯-8-酮的关键起始物,这是潜在生物等同物秋水仙碱类似物的前体(Shishov et al., 2014)。
氢键中的质子接受
- 对甲氧基苯及其络合物进行了研究,以研究氢键中质子的接受情况。研究结果有助于理解涉及甲氧基团的分子相互作用(Palusiak & Grabowski, 2002)。
对谷物中挥发性化合物的影响
- 在带有异味的谷物中鉴定出20多种挥发性甲氧基苯化合物。这项研究有助于理解这些化合物对食品质量和安全的影响(Seitz & Ram, 2000)。
安全和危害
未来方向
作用机制
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling . This suggests that the compound could interact with various organic substrates in a synthetic context.
Mode of Action
The mode of action of 1-(3-Bromopropyl)-4-methoxybenzene is likely related to its bromopropyl group. In organic synthesis, bromine atoms are often used as leaving groups, facilitating the formation of new bonds . The compound could therefore participate in reactions by donating its bromopropyl group to other molecules .
Biochemical Pathways
It’s worth noting that brominated compounds can participate in elimination reactions, forming new carbon-carbon double bonds . This suggests that 1-(3-Bromopropyl)-4-methoxybenzene could potentially influence pathways involving alkenes or other unsaturated compounds.
Pharmacokinetics
Brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .
Action Environment
The action of 1-(3-Bromopropyl)-4-methoxybenzene can be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the presence of other reactants, the pH of the environment, and the temperature . Moreover, the compound’s stability could be influenced by exposure to light, heat, or oxygen .
生化分析
Biochemical Properties
The biochemical properties of 1-(3-Bromopropyl)-4-methoxybenzene are not well-documented in the literature. Brominated compounds are known to participate in various biochemical reactions, often acting as electrophiles. The bromine atom in 1-(3-Bromopropyl)-4-methoxybenzene could potentially interact with biomolecules such as enzymes and proteins, but specific interactions have not been reported .
Molecular Mechanism
Brominated compounds can participate in various types of reactions, including nucleophilic substitutions and eliminations . The specific molecular interactions of 1-(3-Bromopropyl)-4-methoxybenzene have not been reported.
Metabolic Pathways
The metabolic pathways involving 1-(3-Bromopropyl)-4-methoxybenzene are not currently known. Brominated compounds can undergo various metabolic transformations, including dehalogenation and conjugation reactions . The specific enzymes or cofactors that 1-(3-Bromopropyl)-4-methoxybenzene interacts with, and its effects on metabolic flux or metabolite levels, are not documented.
Transport and Distribution
Understanding how the compound is transported and where it accumulates within the cell would provide valuable insights into its mechanism of action .
Subcellular Localization
Some brominated compounds have been shown to target specific organelles, such as mitochondria , but it is unclear if this is the case for 1-(3-Bromopropyl)-4-methoxybenzene.
属性
IUPAC Name |
1-(3-bromopropyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHLODVMQBMDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509580 | |
| Record name | 1-(3-Bromopropyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57293-19-3 | |
| Record name | 1-(3-Bromopropyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromopropyl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


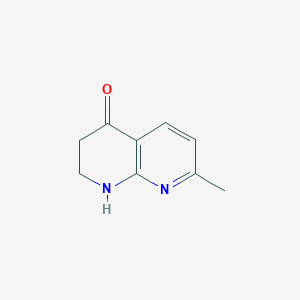

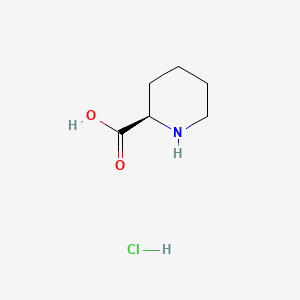

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)
